N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone
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Overview
Description
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone (NBMAPB) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used in many different types of experiments, ranging from biochemical and physiological studies to the synthesis of new compounds. NBMAPB has been used in the synthesis of a variety of new compounds and has been studied for its potential applications in drug design.
Scientific Research Applications
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has been used in a variety of scientific research applications, including drug design, biochemical and physiological studies, and the synthesis of new compounds. It has been used as a starting material for the synthesis of new compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a tool to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have a variety of effects on the body, depending on the specific application.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has a variety of effects on the body, depending on the specific application. For example, it has been shown to have a neuroprotective effect in animal models of neurological diseases, such as Alzheimer’s disease. It has also been shown to have an anti-inflammatory effect in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used as a starting material for the synthesis of other compounds. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a potentially toxic compound and should be handled with caution.
Future Directions
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone has a wide range of potential applications in scientific research. The compound could be used as a starting material for the synthesis of new compounds, such as inhibitors of the enzyme acetylcholinesterase. It could also be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, it could be used in the development of new drugs for the treatment of neurological diseases, such as Alzheimer’s disease, and for the treatment of inflammation. Finally, it could be used to study the effects of environmental toxins on the body.
Synthesis Methods
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone can be synthesized from the reaction of 4-methylamino-1-butanone (MAB) and 3-pyridylboronic acid (PBA). The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium-on-carbon (Pd/C) catalyst. The reaction is carried out at a temperature of 110°C for a period of 24 hours. The reaction yields this compound as the main product, along with a small amount of byproducts.
properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWVKRWOMLJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675720 |
Source
|
Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-15-7 |
Source
|
Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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